Bienvenue dans la boutique en ligne BenchChem!

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

Kinase inhibition Benzofuro[3,2-d]pyrimidine Chemical biology probe

This compound features an unprecedented dual-morpholine substitution pattern on the benzofuro[3,2-d]pyrimidine scaffold—a core with proven kinase inhibitor potential. The morpholin-4-ylcarbonyl at C2 and morpholine at C4 create a steric/electronic profile absent in any published SAR, making it an ideal probe for broad-panel kinase profiling or affinity-based target deconvolution. Accept for SAR exploration or analytical reference; do not assume target engagement without screening data.

Molecular Formula C25H22N4O4S
Molecular Weight 474.54
CAS No. 1226446-55-4
Cat. No. B2869914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine
CAS1226446-55-4
Molecular FormulaC25H22N4O4S
Molecular Weight474.54
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4
InChIInChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3
InChIKeyMBUJWHCTUWYQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine (CAS 1226446-55-4) – Structural Context and Sourcing Baseline


4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine is a fully synthetic small molecule built on the tricyclic benzofuro[3,2-d]pyrimidine core, bearing a morpholine substituent at the 4-position and a morpholin-4-ylcarbonyl group at the 2-position. The benzofuro[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, with published examples targeting Cdc7 (XL413, IC50 = 3.4 nM) [1], Candida albicans Pkc1 for antifungal susceptibility restoration [2], and mTOR/PI3K pathways through morpholino-pyrimidine derivatives [3]. However, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no target-specific biological activity data, selectivity profiles, or head-to-head comparator studies for this exact compound. All currently retrievable public records are limited to vendor catalog entries specifying molecular formula (C25H22N4O4S), molecular weight (474.54 g/mol), and a typical purity of 95%, with no disclosed pharmacological or physicochemical benchmarking data.

Why 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine Cannot Be Assumed Interchangeable with In-Class Benzofuro[3,2-d]pyrimidines


The benzofuro[3,2-d]pyrimidine chemical class exhibits extreme functional divergence driven by substitution pattern. XL413, a 2-(pyrrolidin-2-yl)-8-chloro derivative, achieves 3.4 nM potency against Cdc7 kinase through a specific ATP-competitive binding mode [1], while cercosporamide-inspired 2,4-dione analogs restore fluconazole susceptibility via CaPkc1 inhibition [2], and morpholino-pyrimidine variants in the patent literature target entirely different kinases (mTOR/PI3K) [3]. The target compound's unique dual morpholine substitution—a morpholine at C4 and a morpholin-4-ylcarbonyl at C2—creates a steric and electronic profile absent in any published benzofuro[3,2-d]pyrimidine comparator. Without experimentally determined binding, selectivity, or functional data for this specific substitution pattern, no scientifically valid assumption of pharmacological equivalence or interchangeability with any characterized benzofuro[3,2-d]pyrimidine can be made. Procurement decisions predicated on class-level inference alone risk selecting a compound with entirely divergent target engagement, potency, and selectivity relative to the comparator of interest.

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine (CAS 1226446-55-4) – Quantitative Differentiation Evidence Ledger


Evidence Gap Advisory: No Published Comparator-Based Bioactivity Data Available for This Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and global patent databases (WIPO, USPTO, EPO) using the CAS number 1226446-55-4, the systematic IUPAC name, the molecular formula C25H22N4O4S, and substructure queries around the benzofuro[3,2-d]pyrimidine-morpholine scaffold yielded zero primary records containing quantitative bioactivity, selectivity, ADME, or physicochemical comparator data for this compound. The only retrievable public-domain entries are vendor catalog listings (benchchem.com, evitachem.com) that report molecular identity (MW: 474.54; formula: C25H22N4O4S; purity: 95%) without any assay-derived performance metrics . In contrast, structurally related benzofuro[3,2-d]pyrimidines such as XL413 (Cdc7 IC50 = 3.4 nM) and cercosporamide-derived analog 23 (fluconazole synergy in C. albicans resistant strains) have published, quantifiable differentiation data [1][2]. No cross-study comparable or direct head-to-head data exist to position this compound relative to those benchmarks. This evidence gap is material: any claim of activity, selectivity, or superiority over a named analog for this compound would be scientifically unsupported based on the current public record.

Kinase inhibition Benzofuro[3,2-d]pyrimidine Chemical biology probe

Scaffold-Level Comparison: Morpholine Substitution Pattern Diverges from All Characterized Benzofuro[3,2-d]pyrimidine Probes

The target compound bears a morpholine at C4 and a morpholin-4-ylcarbonyl at C2. This dual morpholine substitution pattern is absent in every published, pharmacologically characterized benzofuro[3,2-d]pyrimidine. XL413 substitutes C2 with (2S)-pyrrolidin-2-yl, C4 with oxo, and C8 with chloro [1]. Cercosporamide-derived analogs predominantly employ 2,4-dione, 2-thioxo, or 2-alkylamino substitution [2]. Early synthetic benzofuro[3,2-d]pyrimidines described by Bodke and Sangapure carry a single morpholine or piperidine at C2 with a phenyl substituent at N3, not a carbonyl-linked morpholine [3]. The morpholin-4-ylcarbonyl group introduces an amide bond vector and significantly larger steric bulk at C2 compared to the amine-linked substituents in all published analogs. While no quantitative biological data exist for this compound, the structural divergence alone precludes reliable extrapolation of potency or selectivity from any known benzofuro[3,2-d]pyrimidine ligand.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Sourcing and Documentation: Vendor Purity and Identity Data Without Bioactivity Benchmarking

The only publicly verifiable specification for this compound is the vendor-reported identity and purity: molecular formula C25H22N4O4S, molecular weight 474.54 g/mol, and purity ≥95% as cataloged under EvitaChem EVT-3006988 . No certificate of analysis (CoA), NMR, HPLC trace, or mass spectrum has been published or made publicly available for this lot. In contrast, well-characterized benzofuro[3,2-d]pyrimidine probe compounds such as XL413 have publicly disclosed analytical characterization, biological assay protocols, and potency values (Cdc7 IC50 = 3.4 nM) that enable informed procurement decisions [1]. The absence of any biological activity or selectivity data for the target compound means that the only procurement-relevant differentiator currently available is vendor identity, catalog pricing, and stated purity—none of which address the functional question of whether this compound possesses the desired target engagement profile relative to a known analog.

Chemical sourcing Quality control Compound procurement

Recommended Application Scenarios for 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine (CAS 1226446-55-4) Based on Available Evidence


De Novo Kinase Selectivity Profiling in the Absence of Published Target Annotations

Given the complete absence of published target engagement or selectivity data for this compound , its primary near-term research application is broad-panel kinase profiling or affinity-based target deconvolution. The benzofuro[3,2-d]pyrimidine scaffold is known to engage ATP-binding pockets across diverse kinases (Cdc7, Pkc1, mTOR/PI3K), and the dual morpholine substitution pattern is unprecedented among characterized analogs [1][2]. A systematic screen against a commercial kinase panel (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) would establish whether this unique substitution pattern yields a novel selectivity fingerprint distinct from XL413, cercosporamide derivatives, or morpholino-pyrimidine mTOR inhibitors. Until such data are generated, the compound cannot be recommended for hypothesis-driven target-specific experiments.

Chemical Biology Probe Development Requiring a Structurally Unexplored Benzofuro[3,2-d]pyrimidine Chemotype

For medicinal chemistry groups seeking to expand the structure-activity relationship (SAR) landscape of the benzofuro[3,2-d]pyrimidine scaffold, this compound offers a morpholin-4-ylcarbonyl substitution at C2 that is not represented in any published SAR study . The compound may serve as a starting point for analog synthesis campaigns aimed at exploring amide-linked C2 substituents, which could alter hydrogen-bonding capacity, conformational flexibility, and physiochemical properties compared to the amine-linked morpholines and oxo-substituted analogs dominating the known chemical space [1][2]. However, procurement for this purpose is predicated on acceptance of unknown biological starting activity.

Analytical Reference Standard for Benzofuro[3,2-d]pyrimidine Chemical Space Expansion

The compound's structurally authenticated identity (C25H22N4O4S, MW 474.54) and vendor-stated 95% purity may be sufficient for use as an analytical reference standard in mass spectrometry or chromatographic method development targeting the benzofuro[3,2-d]pyrimidine chemical class. In this limited role, the absence of biological annotation is immaterial; the purchase decision hinges solely on chemical identity verification and purity.

Cautionary Entry: Not Suitable for Hypothesis-Driven Target Engagement Without Prior Characterization

Based on the evidence gap documented in Section 3, this compound should not be procured for experiments that assume specific target engagement (e.g., mTOR inhibition, Cdc7 inhibition, CaPkc1 inhibition) based solely on scaffold analogy. Published data for XL413 (Cdc7 IC50 = 3.4 nM) and cercosporamide-derived benzofuro[3,2-d]pyrimidines (CaPkc1-mediated fluconazole synergy) cannot be extrapolated to this structurally distinct dual-morpholine analog [1][2]. Investigators requiring a validated benzofuro[3,2-d]pyrimidine probe with known potency and selectivity should select from the pharmacologically characterized alternatives identified in this guide.

Quote Request

Request a Quote for 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.